[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine
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Overview
Description
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclization of hydrazine derivatives with acetylenic ketones, followed by subsequent functionalization steps. One common method includes the reaction of 1-ethyl-4-methyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole compounds .
Scientific Research Applications
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the propylamine side chain.
1-ethyl-4-methyl-1H-pyrazole: Similar structure but lacks the propylamine side chain.
1-propyl-4-methyl-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern and the presence of the propylamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H20ClN3 |
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Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-6-11-8-10-9(3)7-12-13(10)5-2;/h7,11H,4-6,8H2,1-3H3;1H |
InChI Key |
LTLFXLBWPAHHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=NN1CC)C.Cl |
Origin of Product |
United States |
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